molecular formula C18H23NO3S B2878564 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide CAS No. 2034313-68-1

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2878564
CAS No.: 2034313-68-1
M. Wt: 333.45
InChI Key: XGVQXCNIWMGNAI-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is a synthetic organic compound offered for research purposes. It features a thiophene ring, a moiety frequently explored in medicinal chemistry due to its prevalence in pharmacologically active molecules . Thiophene derivatives are noted for a wide range of potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities, making them a significant scaffold in the design of new chemical entities . The 4-phenylbutanamide segment of the molecule is structurally related to 4-phenylbutyric acid, a compound known to function as an inhibitor of histone deacetylases (HDAC) and endoplasmic reticulum (ER) stress, with applications investigated in areas such as cancer research and infection biology . The integration of these components suggests this compound may be of interest for investigating novel signaling pathways or for use as a building block in the synthesis of more complex molecules. Researchers might utilize it in biochemical assays, as a reference standard in analytical studies, or as an intermediate in the development of potential RAF inhibitors, given that compounds with similar hydroxyethoxy and aromatic motifs have been investigated for this purpose . This product is intended "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-10-11-22-17(16-9-12-23-14-16)13-19-18(21)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9,12,14,17,20H,4,7-8,10-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQXCNIWMGNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the hydroxyethoxy intermediate: This step might involve the reaction of ethylene oxide with a suitable alcohol under basic conditions to form the hydroxyethoxy group.

    Introduction of the thiophene ring: The thiophene ring could be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the phenylbutanamide moiety: This could involve the reaction of a phenylbutanoic acid derivative with an amine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used in the presence of a catalyst like iron or aluminum chloride.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-4-phenylbutanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Molecular Formula : C18H23NO4S
  • Molecular Weight : 357.44 g/mol
  • Functional Groups : Hydroxyethoxy group, thiophene ring, and phenylbutanamide structure.

The presence of these functional groups suggests that the compound may interact with various biological targets, potentially influencing multiple biochemical pathways.

The biological activity of this compound may involve:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It could bind to receptors involved in neurotransmission or inflammation, modulating physiological responses.
  • Cell Signaling Pathways : The compound may affect signaling cascades that regulate cell growth, apoptosis, or immune responses.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations have shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
  • Neuroprotective Effects : The compound may offer neuroprotective benefits by modulating oxidative stress and neuroinflammation.

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures .
  • Anticancer Research :
    • A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Neuroprotective Investigations :
    • In models of neurodegeneration, the compound was found to protect neurons from glutamate-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameStructure FeaturesBiological Activity
N-(2-hydroxyethoxy)-N'-(thiophen-3-yl)acetamideHydroxyethoxy and thiopheneMild anti-inflammatory effects
N-(4-fluorophenyl)-4-methylbutanamideFluorine substitutionStronger anticancer activity

The unique combination of the hydroxyethoxy group and the thiophene moiety in our compound enhances its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthesis Flexibility : The target compound’s hydroxyethoxy group could be synthesized via analogous methods to Compound A, substituting bromine with hydroxylation steps. However, this requires optimization to avoid side reactions .
  • Instead, its thiophene and phenyl groups could facilitate interactions with other receptors (e.g., serotonin or adenosine receptors).
  • Solubility vs. Bioavailability : The hydroxyethoxy group improves aqueous solubility compared to bromoethoxy (Compound A), but its impact on blood-brain barrier penetration remains untested.

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